molecular formula C11H15NO2 B3039693 (2S)-2-amino-3-(3-ethylphenyl)propanoic acid CAS No. 1269902-53-5

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid

Cat. No.: B3039693
CAS No.: 1269902-53-5
M. Wt: 193.24 g/mol
InChI Key: VBHQPSVGLVGLLD-JTQLQIEISA-N
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Description

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by an L-configuration (S-enantiomer) at the α-carbon. Its structure comprises a propanoic acid backbone with an amino group at the C2 position and a 3-ethylphenyl substituent at the C3 position. The ethyl group at the meta position of the phenyl ring introduces moderate hydrophobicity, distinguishing it from naturally occurring aromatic amino acids like phenylalanine or tyrosine. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol (calculated). The compound’s physicochemical properties, such as solubility and logP, are influenced by the balance between the polar amino/carboxyl groups and the hydrophobic ethylphenyl moiety.

Properties

IUPAC Name

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHQPSVGLVGLLD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylbenzaldehyde and glycine.

    Strecker Synthesis: One common method involves the Strecker synthesis, where 3-ethylbenzaldehyde reacts with ammonium chloride and potassium cyanide to form the corresponding α-aminonitrile. This intermediate is then hydrolyzed under acidic conditions to yield (2S)-2-amino-3-(3-ethylphenyl)propanoic acid.

    Hydrogenation: Another method involves the hydrogenation of 3-ethylcinnamic acid in the presence of a suitable catalyst to produce the desired amino acid.

Industrial Production Methods

In industrial settings, the production of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid may involve large-scale Strecker synthesis or enzymatic methods that offer higher yields and purity. Enzymatic methods often utilize specific enzymes to catalyze the reaction, reducing the need for harsh chemicals and extreme conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2S)-2-amino-3-(3-ethylphenyl)propanoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or the ethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring, where the ethyl group can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Products include nitro derivatives or carboxylic acids.

    Reduction: Products include primary amines or alcohols.

    Substitution: Products include halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-(3-ethylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is also used in the study of protein synthesis and amino acid metabolism.

Medicine

In medicine, (2S)-2-amino-3-(3-ethylphenyl)propanoic acid is investigated for its potential therapeutic applications, including its role as a precursor to bioactive compounds that may have anti-inflammatory or analgesic properties.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid involves its interaction with specific enzymes and receptors in the body. The amino acid can be incorporated into proteins, influencing their structure and function. It may also act as a precursor to neurotransmitters or other bioactive molecules, affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid can be contextualized by comparing it to analogous α-amino acids with aromatic or substituted phenyl groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Biological Relevance
(2S)-2-amino-3-(3-ethylphenyl)propanoic acid C₁₁H₁₅NO₂ 3-ethylphenyl (C3) 193.24 Moderate hydrophobicity; potential for hydrophobic receptor interactions
L-Tryptophan C₁₁H₁₂N₂O₂ 1H-indol-3-yl (C3) 204.23 Aromatic π-stacking; precursor to serotonin/melatonin
Biphenylalanine C₁₅H₁₅NO₂ 4-biphenyl (C3) 241.29 Enhanced lipophilicity; used in peptide engineering for rigid backbone orientation
Tyrosine O-sulfate C₉H₁₁NO₆S 4-sulfooxyphenyl (C3) 261.25 High polarity due to sulfate; mediates protein-sulfate interactions
Carbidopa monohydrate C₁₀H₁₄N₂O₄ 3,4-dihydroxyphenyl (C3) 226.23 Catechol structure; inhibits peripheral decarboxylase (Parkinson’s therapy)
(2R)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid C₁₂H₁₇NO₂ 2,4,6-trimethylphenyl (C3) 207.27 Steric hindrance; binds somatostatin receptors
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid C₁₀H₁₄NO₅P 4-phosphonomethylphenyl (C3) 259.19 Charged phosphonate; mimics phosphotyrosine in signaling

Key Comparative Insights

Substituent Effects on Hydrophobicity: The 3-ethylphenyl group in the target compound provides intermediate lipophilicity (logP ~1.8), compared to the highly hydrophobic biphenylalanine (logP ~3.2) and the polar tyrosine O-sulfate (logP ~-1.5) .

Biological Activity: Unlike L-tryptophan, which participates in neurotransmitter synthesis, the target compound lacks an indole NH group critical for π-π/cation-π interactions . The phosphonomethyl derivative () mimics phosphotyrosine in kinase signaling, whereas the ethylphenyl variant may favor non-polar receptor pockets .

Therapeutic Potential: The ethyl group’s balance of hydrophobicity and compactness may optimize blood-brain barrier penetration compared to carbidopa (polar dihydroxyphenyl) . The trimethylphenyl enantiomer () shows somatostatin receptor affinity, suggesting chirality-specific interactions absent in the S-configured target compound .

Biological Activity

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid, commonly referred to as a derivative of phenylalanine, is an amino acid analog that has garnered attention for its potential biological activities. This compound's unique structure, featuring an ethyl group on the aromatic ring, may influence its interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular structure of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

This compound exhibits both hydrophilic and hydrophobic characteristics due to the presence of an amino group and the ethyl-substituted phenyl group, respectively. These properties are crucial for its biological interactions.

The biological activity of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid is primarily attributed to its ability to interact with various receptors and enzymes. The amino group can form hydrogen bonds with active sites on proteins, while the hydrophobic ethylphenyl moiety can stabilize these interactions through van der Waals forces. This dual functionality allows the compound to modulate enzymatic activities and receptor signaling pathways effectively.

Antimicrobial Activity

Research has shown that derivatives of amino acids similar to (2S)-2-amino-3-(3-ethylphenyl)propanoic acid exhibit varying degrees of antimicrobial activity. For example, compounds with similar scaffolds have been tested against multidrug-resistant pathogens. The results indicate that modifications in the aromatic substituents can enhance antimicrobial efficacy:

CompoundTarget PathogenMIC (µg/mL)
1S. aureus32
2E. faecalis>64
3P. aeruginosa32

These findings suggest that further exploration of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid could yield promising candidates for antimicrobial therapy .

Neuropharmacological Effects

The compound's structural similarity to neurotransmitters positions it as a potential modulator of neurotransmitter systems. Studies indicate that amino acid derivatives can act as agonists or antagonists at various receptor sites, particularly NMDA receptors, which are critical in synaptic plasticity and memory function:

CompoundReceptor TypeActivity
ANMDAAgonist
BAMPAAntagonist

These interactions may lead to implications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Enzyme Inhibition

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. The inhibition profiles suggest that this compound could affect drug metabolism by interacting with cytochrome P450 enzymes:

EnzymeInhibition (%)
CYP1A245
CYP2C1930
CYP3A460

Such inhibition may lead to drug-drug interactions, necessitating careful evaluation in therapeutic contexts .

Case Studies

Several studies have explored the biological activity of compounds related to (2S)-2-amino-3-(3-ethylphenyl)propanoic acid:

  • Antimicrobial Efficacy : A study demonstrated that a series of derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL.
  • Neuroprotective Effects : Another investigation revealed that certain derivatives could protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in neurodegenerative disease management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-amino-3-(3-ethylphenyl)propanoic acid
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